1-(Furan-3-yl)butan-1-amine
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Overview
Description
1-(Furan-3-yl)butan-1-amine is an organic compound that belongs to the class of furan derivatives. It features a furan ring attached to a butan-1-amine chain. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)butan-1-amine can be synthesized through various methods. One common approach involves the reaction of furan derivatives with butan-1-amine under specific conditions. For instance, the reaction of 3-furanmethanamine with butan-1-amine in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the furan ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-3-carboxylic acid, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
1-(Furan-3-yl)butan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Furan-2-ylmethanamine: Similar structure but with the furan ring attached at a different position.
Furan-3-carboxylic acid: An oxidized derivative of furan.
Tetrahydrofuran: A saturated derivative of furan
Uniqueness: 1-(Furan-3-yl)butan-1-amine is unique due to its specific structure, which combines the properties of both furan and butan-1-amine. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(furan-3-yl)butan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-2-3-8(9)7-4-5-10-6-7/h4-6,8H,2-3,9H2,1H3 |
InChI Key |
BENHEBGKNYZQOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=COC=C1)N |
Origin of Product |
United States |
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